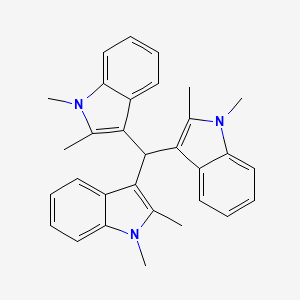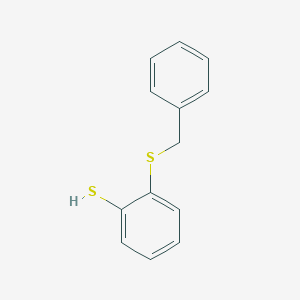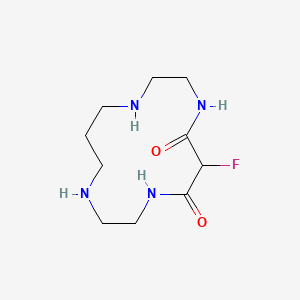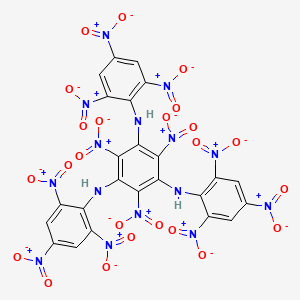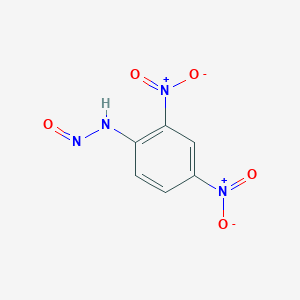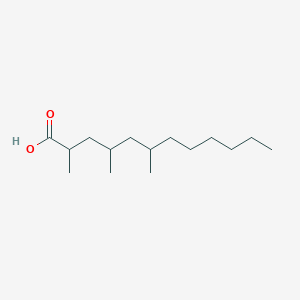
2,4,6-Trimethyldodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyldodecanoic acid is an organic compound belonging to the class of branched-chain fatty acids It is characterized by a twelve-carbon chain with three methyl groups attached at the 2nd, 4th, and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of corresponding unsaturated precursors. This process is conducted under high pressure and temperature using a metal catalyst, such as palladium or platinum, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the carbon chain can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4,6-Trimethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethyldodecanoic acid can be compared with other branched-chain fatty acids, such as:
2,6,10-Trimethyldodecanoic acid: Similar structure but with different methyl group positions.
2,4,6-Trimethylhexanoic acid: Shorter carbon chain with similar branching.
2,4,6-Trimethylheptanoic acid: Another branched-chain fatty acid with a different carbon chain length.
The uniqueness of this compound lies in its specific branching pattern and carbon chain length, which confer distinct physical and chemical properties.
Propriétés
Numéro CAS |
117421-35-9 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
2,4,6-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-12(2)10-13(3)11-14(4)15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17) |
Clé InChI |
CACLWUKQSFMFPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CC(C)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


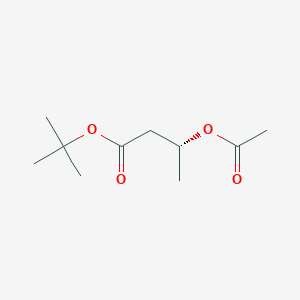
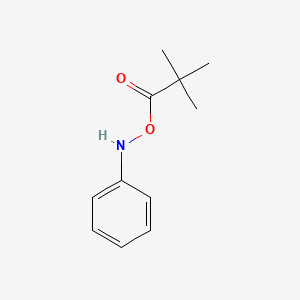
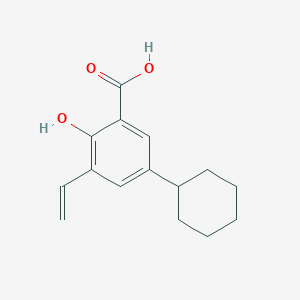
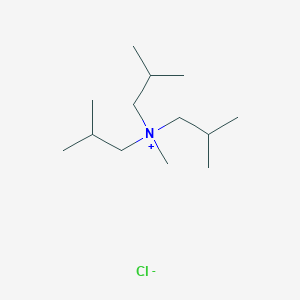
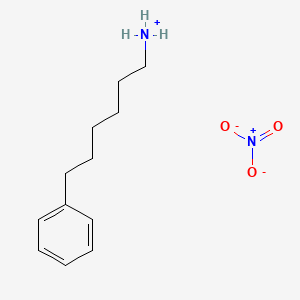
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
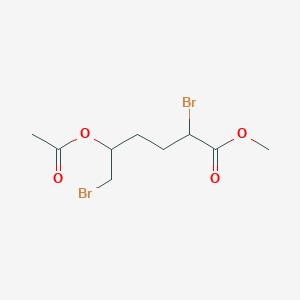
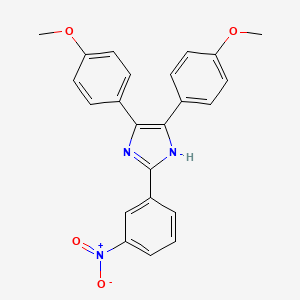
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)
